2-Hydroxymethyl-benzoic acid tert-butyl ester
Overview
Description
2-Hydroxymethyl-benzoic acid tert-butyl ester is a chemical compound with the molecular formula C12H16O3 . It is a type of tert-butyl ester, which are extensively employed as masked carboxyl group surrogates in peptide chemical synthesis .
Synthesis Analysis
The synthesis of tert-butyl esters, such as this compound, often involves the use of protected amino acids and t-butanol with anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . This method affords t-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C12H16O3 . More detailed structural information may be available in specific databases or resources .Chemical Reactions Analysis
Tert-butyl esters, including this compound, can undergo a variety of chemical reactions. For instance, they can be converted to other functional groups. The reaction of tert-butyl esters with SOCl2 at room temperature provides acid chlorides in very good yields .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, can be found in specific chemical databases .Scientific Research Applications
Synthesis and Biological Properties
The tert-butyl esters of various benzoic acid derivatives, including 2-hydroxymethyl-benzoic acid tert-butyl ester, have been synthesized and investigated for their biological properties. For instance, the tert-butyl esters of 3-(2-hydroxybenzoyloxy)methyl-, 3-(dihydroxybenzoyloxy)methyl-, and 3-(diacetoxybenzoyloxy)methyl-7α-chlorocephalosporanic acid sulfones have been explored for their elastase-inhibiting properties and in vitro cytotoxic activity (Grigan et al., 2000).
Chemical Synthesis and Applications
The tert-butyl esters, including this compound, have been utilized in various chemical syntheses and applications. For example, the reaction of tert-butyl esters with SOCl2 at room temperature provides acid chlorides in high yields, demonstrating their utility in selective conversion processes in the presence of other esters (Greenberg & Sammakia, 2017).
Enantioselective Synthesis
Tert-butyl esters are also significant in the enantioselective synthesis of various compounds. For instance, both enantiomers of 3-hydroxy-2-methylpropanoic acid tert-butyl ester were prepared with high enantioselectivity through a ruthenium-SYNPHOS®-promoted asymmetric hydrogenation reaction, demonstrating their importance as building blocks in synthetic chemistry (Jeulin et al., 2007).
Polymer Chemistry
In polymer chemistry, tert-butyl esters like this compound are used as multifunctional monomers. Radical polymerization of tert-butyl α-(hydroxymethyl) acrylate, for example, yields polymers with atactic and syndiotactic units, showing the versatility of these esters in creating polymers with specific properties (Mathias et al., 1991).
Safety and Hazards
While specific safety and hazard information for 2-Hydroxymethyl-benzoic acid tert-butyl ester was not found in the search results, it’s important to handle all chemical substances with appropriate safety measures. For instance, some procedures involving tert-butyl esters are considered hazardous due to the need for a sealed apparatus to prevent evaporation of flammable isobutene .
Properties
IUPAC Name |
tert-butyl 2-(hydroxymethyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-12(2,3)15-11(14)10-7-5-4-6-9(10)8-13/h4-7,13H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJBSXHLWKSRXHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=CC=C1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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